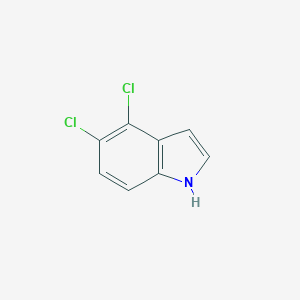

4,5-Dichloroindole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWQPYPTCAUUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Practical and Scalable Synthesis of 4,5-Dichloroindole from 2,3-Dichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel, efficient, and scalable three-step synthesis for producing 4,5-dichloroindole, a crucial building block in the development of various fine chemicals and pharmaceuticals. The process commences with the commercially available 2,3-dichlorobenzaldehyde and proceeds through nitration, a Henry reaction, and a final reductive cyclization. This methodology has been successfully demonstrated on a multi-kilogram scale, achieving high yields and purity without the need for column chromatography, making it a robust and economically viable route for industrial applications.[1]

Overall Synthetic Pathway

The synthesis of this compound from 2,3-dichlorobenzaldehyde is accomplished in three main steps as depicted in the workflow below.

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following sections provide a comprehensive description of the experimental procedures for each step in the synthesis of this compound.

Step 1: Nitration of 2,3-Dichlorobenzaldehyde

The initial step involves the nitration of 2,3-dichlorobenzaldehyde to yield 2,3-dichloro-6-nitrobenzaldehyde.

Reaction Scheme:

Figure 2: Nitration of 2,3-dichlorobenzaldehyde.

Procedure: A solution of fuming nitric acid and concentrated sulfuric acid is prepared and cooled. 2,3-Dichlorobenzaldehyde is then added portion-wise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC). The mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.

Step 2: Henry Reaction of 2,3-Dichloro-6-nitrobenzaldehyde

The second step is a telescopic process involving a Henry reaction between 2,3-dichloro-6-nitrobenzaldehyde and nitromethane to form the corresponding o,β-dinitrostyrene intermediate.[1]

Reaction Scheme:

Figure 3: Henry reaction to form the dinitrostyrene intermediate.

Procedure: 2,3-Dichloro-6-nitrobenzaldehyde is dissolved in a suitable solvent, and nitromethane is added. A base (e.g., an amine base) is then added dropwise at a low temperature. The reaction is stirred until completion. The resulting intermediate is typically used in the next step without extensive purification.

Step 3: Reductive Cyclization to this compound

The final step involves the reductive cyclization of the o,β-dinitrostyrene intermediate to afford this compound. This is achieved using iron powder in a mixture of methanol and acetic acid, a method related to the Nenitzescu indole synthesis.[1]

Reaction Scheme:

Figure 4: Reductive cyclization to this compound.

Procedure: The crude o,β-dinitrostyrene intermediate is suspended in a mixture of methanol and acetic acid. Iron powder is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored, and upon completion, the mixture is filtered to remove the iron salts. The filtrate is concentrated, and the crude product is isolated. The final product can be purified by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 2,3-Dichloro-6-nitrobenzaldehyde | 220.01 | 90-95 | >98 |

| 2 | (E)-1,2-dichloro-3-(2-nitrovinyl)-4-nitrobenzene | 263.03 | - | - |

| 3 | This compound | 186.03 | 67-70 (overall) | 96-98 |

Table 1: Summary of reaction yields and product purity.[1]

Alternative Synthetic Strategies

While the presented three-step synthesis is highly efficient, it is valuable for researchers to be aware of other classical indole synthesis methods. These routes, however, would require different starting materials.

-

Leimgruber-Batcho Indole Synthesis: This method typically starts with an o-nitrotoluene derivative.[2][3][4]

-

Bartoli Indole Synthesis: This approach utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6][7]

-

Fischer Indole Synthesis: This well-known method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9]

-

Japp-Klingemann Reaction: This reaction can be used to synthesize hydrazones which can then be converted to indoles via the Fischer indole synthesis.[10][11]

The choice of synthetic route will ultimately depend on the availability of starting materials, scalability requirements, and the desired substitution pattern on the indole ring. The detailed protocol in this guide presents a highly practical and validated method for obtaining this compound from 2,3-dichlorobenzaldehyde.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,5-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Core Properties

4,5-dichloro-1H-indole is a disubstituted indole with chlorine atoms at the 4 and 5 positions of the benzene ring. Its core chemical identity is summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 122509-73-3 | [1][2] |

| Molecular Formula | C₈H₅Cl₂N | [1] |

| Molecular Weight | 186.04 g/mol | [1] |

| IUPAC Name | 4,5-dichloro-1H-indole | |

| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1Cl)Cl | |

| InChI Key | MUWQPYPTCAUUGM-UHFFFAOYSA-N |

Physicochemical Data

Precise, experimentally determined quantitative data for many of the key physicochemical properties of 4,5-dichloro-1H-indole are scarce in the public domain. The following table summarizes the available information. Where specific data is unavailable, this is noted.

| Property | Value | Notes and Observations |

| Physical State | Solid (powder) / Liquid | There is conflicting information from suppliers, with some listing it as a liquid and others as a solid powder. This may depend on the purity of the substance. |

| Melting Point | Data not available | No experimentally determined melting point has been found in the reviewed literature. |

| Boiling Point | Data not available | No experimentally determined boiling point has been found in the reviewed literature. |

| Solubility | Soluble in DMSO | Quantitative solubility data in aqueous or common organic solvents (e.g., water, octanol, ethanol) is not available. |

| pKa | Data not available | The acidity of the N-H proton is a key characteristic of indoles, but an experimental pKa for this specific compound has not been reported. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | No experimentally determined LogP value is available. As a point of reference, the calculated LogP for the related compound 4-chloro-1H-indole is 2.339. It is expected that the addition of a second chlorine atom would increase the lipophilicity and thus the LogP value. |

Experimental Protocols

While specific experimental protocols for the synthesis and property determination of 4,5-dichloro-1H-indole are not detailed in the literature, established methods for indole derivatives are applicable.

Synthesis: Leimgruber-Batcho Indole Synthesis (Generalized)

A common and efficient method for preparing substituted indoles is the Leimgruber-Batcho synthesis. The general steps are outlined below.

-

Enamine Formation: A suitably substituted o-nitrotoluene (in this case, 1,2-dichloro-3-nitro-4-methylbenzene) is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an intermediate enamine. This reaction is typically carried out by heating the reactants in a suitable solvent.

-

Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to yield the final indole product. A variety of reducing agents can be employed for this step, including palladium on carbon (Pd/C) with a hydrogen source (e.g., hydrogen gas, hydrazine), or other reducing metals like iron or tin in acidic conditions.

-

Work-up and Purification: Following the reaction, the mixture is typically filtered to remove any solid catalysts or reagents. The crude product is then extracted into an organic solvent, washed, dried, and concentrated. Purification is commonly achieved by column chromatography on silica gel or by recrystallization.

Characterization

The identity and purity of synthesized 4,5-dichloro-1H-indole would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Determination: For solid samples, the melting point is measured using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

-

Purity Analysis: Purity is often assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a substituted indole like 4,5-dichloro-1H-indole.

References

4,5-Dichloroindole CAS number 122509-73-3

An In-Depth Technical Guide to 4,5-Dichloroindole (CAS: 122509-73-3)

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical resource on this compound, a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This guide details its physicochemical properties, spectroscopic signature, synthesis protocols, and known biological activities, presenting data in a structured format to support research and development endeavors.

Physicochemical Properties

This compound is a solid, typically appearing as a white or off-white powder.[1][2] Its core chemical structure consists of an indole ring substituted with chlorine atoms at the 4 and 5 positions. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[3][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 122509-73-3 | [5] |

| Molecular Formula | C₈H₅Cl₂N | [1][5] |

| Molecular Weight | 186.04 g/mol | [5][6] |

| Appearance | Solid, white powder | [1][2] |

| Purity | ≥98% (Commercially available) | [5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |

| Storage | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [5] |

| SMILES | ClC1=C(Cl)C2=C(NC=C2)C=C1 | [5] |

| InChI Key | MUWQPYPTCAUUGM-UHFFFAOYSA-N |[5] |

Spectroscopic Data

Structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques. While raw spectral data is dependent on the specific instrumentation and conditions, the expected characteristics are summarized below. Detailed NMR and MS spectra have been made available in the supporting information of recent publications on its synthesis.[4]

Table 2: Summary of Spectroscopic Data for Structural Elucidation

| Technique | Purpose and Expected Observations |

|---|---|

| ¹H NMR | Provides information on the number and environment of protons. The spectrum would show characteristic signals for the aromatic protons on the benzene and pyrrole rings, with chemical shifts and coupling patterns influenced by the electron-withdrawing chlorine atoms. The N-H proton of the indole ring would also be present. |

| ¹³C NMR | Identifies the number of unique carbon atoms and their chemical environments. The spectrum would display distinct signals for the eight carbon atoms of the dichloroindole core. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the molecular weight (186.04 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. Key absorptions would include N-H stretching vibrations for the indole amine and C-H and C=C stretching for the aromatic system. |

Synthesis and Reactivity

This compound is a valuable building block for synthesizing a range of fine chemicals and pharmaceuticals.[4] Its reactivity is characteristic of the indole scaffold, allowing for substitutions and modifications, particularly at the nitrogen and the 3-position of the pyrrole ring.

A Novel and Efficient Synthetic Protocol

A practical and scalable three-step process for the preparation of this compound has been developed, starting from the commercially available 2,3-dichlorobenzaldehyde.[3][4] This method avoids the need for column chromatography, making it suitable for large-scale production with yields between 67-70%.[4]

The key stages of this synthesis are:

-

Nitration: Nitration of 2,3-dichlorobenzaldehyde yields a mixture of regioisomers, including the required 2,3-dichloro-6-nitrobenzaldehyde.[3]

-

Henry Reaction: The nitrobenzaldehyde intermediate undergoes a telescopic Henry reaction with nitromethane.[3][4]

-

Reductive Cyclization: The resulting o,β-dinitrostyrene intermediate is subjected to reductive cyclization using iron powder in methanol and acetic acid to yield the final this compound product.[3][4]

Experimental Protocol: Synthesis of this compound[3]

Step 1: Preparation of 1,2-Dichloro-4-nitro-3-(2-nitro-vinyl)-benzene

-

Dissolve 2,3-dichloro-6-nitrobenzaldehyde (278 g) and nitromethane in methanol (250 mL).

-

Slowly add an aqueous solution of NaOH (300 mL, 5M) at 5–10 °C, maintaining the temperature throughout the addition.

-

Stir the reaction for 3–4 hours at 5–10 °C, monitoring progress by TLC/HPLC.

-

Upon completion, slowly add cold water (3 L) followed by concentrated HCl to adjust the pH to 4–5.

-

The resulting o,β-dinitrostyrene intermediate can then be carried forward to the next step.

Step 2: Reductive Cyclization to this compound

-

The crude o,β-dinitrostyrene intermediate is treated with iron powder in a mixture of methanol and acetic acid.

-

This reaction proceeds via a Nenitzescu-type indole synthesis mechanism to form the final this compound.

Biological Activity and Applications

While this compound itself is primarily an intermediate, its core scaffold is present in molecules with significant biological activities. Chloroindole derivatives have been investigated for a range of therapeutic applications, particularly in oncology.

Anticancer and Antiangiogenic Activity

Derivatives of the related 5-chloro-pyrimido[4,5-b]indole scaffold have been designed and synthesized as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a key receptor tyrosine kinase that mediates tumor angiogenesis, the process by which tumors form new blood vessels to support their growth.[7] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to an antiangiogenic and anticancer effect.[7]

Plant Growth Regulation

Other chlorinated indole derivatives, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), are known to function as plant hormones (auxins).[8][9] These compounds can promote adventitious root formation and influence hypocotyl growth.[8] The herbicidal effect is believed to be caused by the induction of abnormal ethylene levels within plant tissues.

Table 3: Summary of Biological Activities of Chloroindole Derivatives

| Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| Pyrimido[4,5-b]indoles | Anticancer, Antiangiogenic | Inhibition of VEGFR-2 tyrosine kinase | [7] |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Potential Tyrosine Kinase Inhibitors | Interaction with ATP-binding domains of EGFR and VEGFR2 | [10] |

| 4-Chloroindole-3-acetic acid | Plant Growth Regulation (Auxin) | Induction of abnormal ethylene levels | [8] |

| 5-Chloroindole | Positive Allosteric Modulator | Enhances 5-HT₃ receptor response to serotonin |[11][12] |

Experimental Protocols for Biological Evaluation

The evaluation of chloroindole derivatives often involves in vitro assays to determine their cytotoxic effects against cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.

General Protocol: In Vitro Anticancer Activity (MTT Assay)[14]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) for synthesized compounds.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at an appropriate wavelength. The IC₅₀ value can then be calculated from the dose-response curve.

Conclusion

This compound (CAS: 122509-73-3) is a synthetically valuable heterocyclic compound. Its efficient, scalable synthesis makes it an accessible starting material for the development of novel compounds with significant biological activities. The prevalence of the chloroindole scaffold in molecules targeting key pathways in cancer, such as VEGFR-2 signaling, underscores its importance in drug discovery and medicinal chemistry. This guide provides a foundational resource for professionals engaged in the research and application of this versatile chemical entity.

References

- 1. sunlake.lookchem.com [sunlake.lookchem.com]

- 2. 4,5-Dichloro-1H-indole | 122509-73-3 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CAS 122509-73-3 | Sun-shinechem [sun-shinechem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 4,5-Dichloroindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dichloroindole, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the this compound molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results |

Note: Specific peak assignments and coupling constants were not explicitly detailed in the provided search results. The table structure is provided as a template.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific peak assignments were not explicitly detailed in the provided search results. The table structure is provided as a template.

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired according to the general procedures outlined for the characterization of newly synthesized indole derivatives.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvent: A suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.

-

Sample Preparation: A few milligrams of this compound are dissolved in the deuterated solvent.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C NMR spectra. Chemical shifts are typically referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific peak assignments and intensities were not explicitly detailed in the provided search results. The table structure is provided as a template.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound was obtained using the following general method:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Specific fragment assignments and their relative intensities were not explicitly detailed in the provided search results. The table structure is provided as a template.

Experimental Protocol: Mass Spectrometry

The mass spectrum of this compound was obtained using the following general procedure:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization Method: Electron Ionization (EI) is a common method for generating ions of small organic molecules.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ion fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

While a recent publication details a novel and efficient process for the preparation of this compound and mentions the availability of its spectroscopic data in the supporting information, the specific numerical data was not directly accessible through the performed searches.[1][2] The information presented here is based on general knowledge of spectroscopic techniques for indole derivatives and serves as a template for the expected data. For precise, experimentally determined values, researchers are directed to the supporting information of the cited publication on the synthesis of this compound.[1][2]

References

An In-depth Technical Guide on the Solubility of 4,5-Dichloroindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of 4,5-dichloroindole, a halogenated indole derivative of interest in medicinal chemistry and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental framework for researchers to determine these values accurately.

Qualitative Solubility Profile

Currently, publicly available quantitative data on the solubility of this compound in a range of common organic solvents is limited. However, it is reported to be soluble in dimethyl sulfoxide (DMSO). The general principle of "like dissolves like" suggests that this compound, a moderately polar molecule, would exhibit solubility in a range of polar aprotic and some polar protic solvents.

To address the lack of specific data, a standardized experimental protocol for determining the solubility of solid organic compounds is presented below. This will enable researchers to generate precise and reproducible quantitative solubility data for this compound in various organic solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask & HPLC | |||

| N,N-Dimethylformamide (DMF) | Shake-Flask & HPLC | |||

| Acetone | Shake-Flask & HPLC | |||

| Acetonitrile | Shake-Flask & HPLC | |||

| Ethyl Acetate | Shake-Flask & HPLC | |||

| Dichloromethane (DCM) | Shake-Flask & HPLC | |||

| Tetrahydrofuran (THF) | Shake-Flask & HPLC | |||

| Methanol | Shake-Flask & HPLC | |||

| Ethanol | Shake-Flask & HPLC | |||

| Isopropanol | Shake-Flask & HPLC | |||

| Toluene | Shake-Flask & HPLC |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of choice using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[1][2][3][4][5][6][7][8]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18)

3.2. Procedure

3.2.1. Preparation of Saturated Solution (Shake-Flask Method)

-

Add Excess Solute: Weigh an excess amount of this compound and place it into a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Add Solvent: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Allow the mixture to equilibrate for a set period (typically 24-48 hours) at a constant, controlled temperature (e.g., 25 °C).[2] This extended mixing time is necessary to ensure that the solution reaches equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the excess solid settle.

3.2.2. Sample Preparation for Analysis

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter to the syringe and filter the solution into a clean autosampler vial.[1][4] This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Dilution: If the saturated solution is expected to be highly concentrated, perform a precise serial dilution with the same organic solvent to bring the concentration within the linear range of the HPLC calibration curve.

3.2.3. HPLC Analysis

-

Method Development: Develop a suitable HPLC method to quantify the concentration of this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the filtered and diluted sample of the saturated solution into the HPLC system.

-

Quantification: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the diluted sample.

-

Calculate Solubility: Account for the dilution factor to determine the original concentration of the saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Disclaimer: The provided experimental protocol is a general guideline. Specific parameters such as equilibration time, temperature, and HPLC conditions may need to be optimized for each solvent and the specific research requirements. It is essential to adhere to all laboratory safety protocols when handling chemicals.

References

- 1. pharmaguru.co [pharmaguru.co]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Elucidating the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4,5-Dichloroindole Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a close analogue of 4,5-dichloroindole, namely 4,5-dichloro-7-azaindole. Due to the limited availability of public crystallographic data for this compound, this document focuses on its structurally similar counterpart to offer valuable insights into the anticipated solid-state properties and intermolecular interactions that are crucial for drug design and development. The information presented herein is a compilation of data from peer-reviewed scientific literature, offering a robust resource for understanding the crystallographic features of chlorinated indole scaffolds.

Introduction

Indole and its halogenated derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, profoundly influences a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for rational drug design and solid-form development. This guide summarizes the available crystallographic data for 4,5-dichloro-7-azaindole, providing a foundational understanding for the broader class of chlorinated indoles.

Crystallographic Data of 4,5-Dichloro-7-Azaindole

The crystal structure of 4,5-dichloro-7-azaindole has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for 4,5-Dichloro-7-Azaindole

| Parameter | Value |

| Chemical Formula | C₇H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.682(5) |

| b (Å) | 14.514(5) |

| c (Å) | 18.460(5) |

| α (°) | 90 |

| β (°) | 128.210(5) |

| γ (°) | 90 |

| Volume (ų) | 3090.9(17) |

| Z | 4 |

Data sourced from a study on hydrogen bonding in chloro- and hydroxy-7-azaindoles.[1]

The structure of 4,5-dichloro-7-azaindole is characterized by a primary N–H···N dimeric motif, with a nitrogen-to-nitrogen distance of 2.939(2) Å.[1] The introduction of the second chlorine atom at the 4-position influences the molecular packing, leading to additional short-range interactions such as C–H···Cl and C–H···C contacts.[1] These interactions contribute to the formation of extended layers within the crystal lattice.[1]

Experimental Protocols

The determination of the crystal structure of 4,5-dichloro-7-azaindole involved the following key experimental steps, which are representative of standard single-crystal X-ray diffraction studies.

Crystal Growth

Single crystals of 4,5-dichloro-7-azaindole suitable for X-ray diffraction were grown from a saturated solution. The specific solvent system and crystallization conditions (e.g., slow evaporation, vapor diffusion, or cooling) are critical for obtaining high-quality crystals and would have been optimized for this compound.

Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant low temperature (e.g., 100 K or 173 K) during data collection to minimize thermal vibrations of the atoms. The diffractometer, equipped with a specific X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS), was used to collect a series of diffraction images as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model was subsequently refined against the experimental data using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor.

Visualization of Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the logical relationship of the available data and a typical workflow for crystallographic analysis.

Caption: Logical relationship between the target compound and the available data.

Caption: A generalized experimental workflow for single-crystal X-ray crystallography.

Conclusion

While the crystal structure of this compound remains to be publicly reported, the detailed analysis of its close analogue, 4,5-dichloro-7-azaindole, provides a valuable proxy for understanding the solid-state behavior of this class of compounds. The presented crystallographic data and experimental protocols offer a solid foundation for researchers in medicinal chemistry and drug development, aiding in the prediction of molecular packing, intermolecular interactions, and ultimately, the rational design of novel therapeutics based on the chlorinated indole scaffold. Further crystallographic studies on this compound are warranted to provide a direct and complete understanding of its solid-state architecture.

References

discovery and history of dichlorinated indoles

An In-depth Technical Guide to the Discovery and History of Dichlorinated Indoles

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4] Its unique aromatic and electronic properties allow it to interact with a multitude of biological targets.[1][4] The strategic functionalization of the indole ring is a key tactic in drug discovery to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[5][6][7] Among the various substitutions, halogenation, particularly dichlorination, has emerged as a powerful tool. The introduction of chlorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity through specific interactions like halogen bonding.[8][9]

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of dichlorinated indoles. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on synthetic routes, and visualizations of key workflows and biological pathways.

Historical Context and Key Synthetic Developments

The history of dichlorinated indoles is intrinsically linked to the broader history of indole chemistry. The journey began with Adolf von Baeyer's first isolation of the parent indole from indigo dye in 1866.[3] The subsequent development of general indole syntheses provided the foundational chemistry upon which halogenated derivatives could be built.

The most pivotal method is the Fischer Indole Synthesis , discovered by Emil Fischer in 1883.[10] This reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, remains one of the most versatile and widely used methods for constructing the indole nucleus and allows for the preparation of substituted indoles, including chlorinated variants, by starting with appropriately substituted phenylhydrazines.[10][11][12]

Over time, other methods have been developed to access specific isomers and overcome the limitations of classical approaches. These include the reduction of dichlorinated isatins and direct chlorination strategies, which offer alternative pathways to these valuable intermediates.[11][13]

Core Synthetic Methodologies

The synthesis of dichlorinated indoles can be broadly approached via two strategies: constructing the indole ring from chlorinated precursors or by direct chlorination of a pre-existing indole scaffold.

Route 1: Fischer Indole Synthesis and Subsequent Reduction

This classic and robust method involves two main steps: the formation of the dichlorinated indole ring, followed by reduction if the corresponding indoline (dihydroindole) is the target.[11] The synthesis of 6,7-dichloro-2,3-dihydro-1H-indole serves as a representative example.[11]

Route 2: Reduction of 6,7-Dichloroisatin

This pathway utilizes a commercially available or readily synthesized precursor, 6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin), which is then reduced to the desired dihydroindole.[11] This route can be more direct if the starting isatin is accessible.

Quantitative Data Summary

The choice of synthetic route often depends on factors such as starting material availability, desired scale, and overall yield. The following tables provide a comparative summary of quantitative data for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.[11]

Table 1: Quantitative Data for Route 1 - Fischer Indole Synthesis & Reduction

| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) |

| 1a | Fischer Indole Synthesis | (2,3-dichlorophenyl)hydrazine, Pyruvic acid, Acetic acid, Reflux | ~60-70 (est.) | >95 |

| 1b | Reduction of Dichloroindole | 6,7-dichloro-1H-indole, Pt/C, H₂, p-toluenesulfonic acid, Water, RT | ~85-95 | >98 |

Data based on literature for analogous transformations and may require optimization.[11]

Table 2: Quantitative Data for Route 2 - Reduction of 6,7-Dichloroisatin

| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) |

| 2a | Borane Reduction | 6,7-dichloroisatin, Borane-THF complex, THF, Reflux | ~70-80 (est.) | >97 |

| 2b | Catalytic Hydrogenation | 6,7-dichloroisatin, Pd/C, H₂, Ethanol/Acid, High Pressure | ~80-90 (est.) | >98 |

Data based on literature for analogous transformations and may require optimization.[11]

Detailed Experimental Protocols

Protocol 1: Reduction of 6,7-dichloro-1H-indole

This protocol outlines the reduction of the indole C2=C3 double bond to yield the corresponding indoline using sodium cyanoborohydride.

-

Reaction Setup : In a round-bottom flask, dissolve 6,7-dichloro-1H-indole (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of indole) under a nitrogen atmosphere.[14]

-

Reagent Addition : To this stirring solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.[14][15]

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the progress by Thin Layer Chromatography (TLC), staining with permanganate solution to visualize both starting material and product spots.[14][15]

-

Work-up : Upon completion, carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.[14]

-

Neutralization : Carefully neutralize the acidic solution by washing with 5 M aqueous NaOH until the aqueous layer is basic.[14][15]

-

Extraction : Separate the organic layer, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[15]

-

Purification : Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure 6,7-dichloro-2,3-dihydro-1H-indole.[15]

Protocol 2: N-Acylation of 6,7-dichloro-2,3-dihydro-1H-indole

This protocol describes the general procedure for attaching an acyl group to the nitrogen of the indoline core.

-

Reaction Setup : Dissolve 6,7-dichloro-2,3-dihydro-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[14]

-

Base Addition : Add a non-nucleophilic base, such as triethylamine (1.5 eq).[14]

-

Cooling : Cool the mixture to 0 °C in an ice bath.[14]

-

Reagent Addition : Add the desired acylating agent, such as acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq), dropwise with stirring.[14]

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[14]

-

Work-up : Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.[14]

-

Purification : Dry the organic layer, concentrate it, and purify the residue by recrystallization or column chromatography.[14]

Applications in Drug Discovery and Signaling Pathways

Dichlorinated indoles are not merely synthetic curiosities; they are valuable scaffolds in medicinal chemistry, primarily due to the influence of the chlorine atoms on biological activity.[9]

-

Kinase Inhibition : Dichlorinated indole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in oncology.[8] The chlorine atoms can form specific halogen bonds within the ATP-binding site of the kinase, enhancing both potency and selectivity.[8]

-

Potassium Channel Modulation : The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a known precursor to NS309, a potent activator of KCa2.x and KCa3.1 potassium channels.[8] This suggests that the corresponding dihydroindole could serve as a scaffold for novel modulators targeting conditions like hypertension and autoimmune diseases.[8]

Protocol 3: Biological Evaluation - Kinase Inhibition Assay (Hypothetical)

This protocol outlines a general method for assessing the inhibitory activity of a dichlorinated indole derivative against a target protein kinase.

-

Assay Preparation : Prepare a reaction buffer containing the target kinase, a suitable kinase substrate (e.g., a generic peptide), and ATP.

-

Compound Addition : Dispense the dichlorinated indole test compound at various concentrations into the wells of a microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiation : Add the kinase/substrate/ATP mixture to all wells to initiate the enzymatic reaction.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

Detection : Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate). A common method is to use an ADP-Glo™ assay, which measures ADP production, where the luminescence signal is inversely proportional to kinase activity.[8]

-

Data Analysis : Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

Conclusion

Dichlorinated indoles represent a significant and enduring subclass of heterocyclic compounds. From their synthetic roots in classical reactions like the Fischer Indole Synthesis to their application in modern drug discovery, these scaffolds have proven to be highly valuable. The presence of chlorine atoms provides a strategic advantage for modulating biological activity, leading to potent inhibitors of key cellular targets like protein kinases. The detailed synthetic protocols and comparative data provided herein serve as a resource for chemists to efficiently access these structures, while the outlined biological workflows illustrate their direct applicability in the development of novel therapeutics. As synthetic methodologies continue to advance, the accessibility and diversity of dichlorinated indoles will undoubtedly expand, further solidifying their important role in medicinal chemistry.

References

- 1. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 2. jocpr.com [jocpr.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioengineer.org [bioengineer.org]

- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Fischer Indole Synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Theoretical Analysis of 4,5-Dichloroindole: A Whitepaper for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide outlines the standard methodologies for in-depth theoretical calculations on 4,5-dichloroindole, a substituted indole of interest in medicinal chemistry. While specific experimental and computational studies on this exact molecule are not extensively reported in publicly accessible literature, this document serves as a comprehensive framework for such an investigation. It details the application of Density Functional Theory (DFT) and other computational methods to elucidate the structural, electronic, and reactive properties of this compound, providing critical insights for rational drug design.

Introduction to this compound

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are of significant interest due to the ability of halogen atoms to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through halogen bonding. This compound presents a unique substitution pattern on the benzene ring, which is expected to significantly influence its electronic distribution and intermolecular interaction potential.

Theoretical calculations provide a powerful, cost-effective means to predict the behavior of such molecules before committing to extensive synthetic and experimental work.[2] By employing computational chemistry, we can model molecular geometry, vibrational frequencies, electronic properties, and reactivity, thereby guiding the design of novel therapeutic agents.[3] This guide details the theoretical protocols for a comprehensive computational analysis of this compound.

Theoretical Methodology: A Standard Protocol

The primary tool for this theoretical investigation is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.[4] The calculations would be performed using a standard quantum chemistry software package like Gaussian.

Geometry Optimization and Vibrational Analysis

The first step is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol:

-

Initial Structure: The molecular structure of this compound is built using a molecular editor.

-

Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5]

-

Basis Set: The 6-311++G(d,p) basis set is employed, which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and weak interactions.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[6] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectral data to validate the computational model.[7]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[8][9]

Experimental Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO (EHOMO and ELUMO) are obtained from the output of the optimized geometry calculation.

-

HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) is calculated. This gap is an important indicator of molecular stability and reactivity.[3] A smaller gap suggests the molecule is more polarizable and reactive.

-

Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).[10]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential.[11][12] It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen and halogen bonding.[3][13]

Experimental Protocol:

-

MEP Calculation: The MEP is calculated from the optimized molecular structure and its corresponding electron density.

-

Surface Mapping: The potential is mapped onto an isosurface of electron density (typically 0.004 a.u.). The surface is color-coded, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions.[14]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[15][16] It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals.

Experimental Protocol:

-

NBO Calculation: The NBO analysis is performed on the optimized molecular structure.

-

Stabilization Energy (E(2)): The analysis calculates the second-order perturbation theory energy of stabilization (E(2)) for each donor-acceptor interaction.[17] Larger E(2) values indicate stronger electronic delocalization, which contributes to molecular stability.

Predicted Data and Interpretation

The following tables present illustrative quantitative data that would be expected from the theoretical calculations described above.

Table 1: Optimized Geometric Parameters

This table would contain key bond lengths, bond angles, and dihedral angles.

| Parameter | Atom(s) | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | C4-Cl1 | 1.745 |

| C5-Cl2 | 1.748 | |

| N1-H1 | 1.012 | |

| C2=C3 | 1.375 | |

| Bond Angle (°) | C3-C4-Cl1 | 119.8 |

| C6-C5-Cl2 | 120.1 | |

| C8-N1-H1 | 125.5 | |

| Dihedral Angle (°) | C3-C3a-C4-C5 | 0.05 |

| C7-C7a-N1-C2 | -0.02 |

Table 2: Vibrational Frequencies

A selection of key calculated vibrational modes and their assignments.

| Mode | Assignment | Calculated Freq. (cm⁻¹) (Scaled) | Experimental Freq. (cm⁻¹) |

| ν1 | N-H Stretch | 3450 | - |

| ν2 | C-H Stretch (Aromatic) | 3105 | - |

| ν3 | C=C Stretch (Pyrrole) | 1580 | - |

| ν4 | C-Cl Stretch | 785 | - |

| ν5 | C-Cl Stretch | 750 | - |

Table 3: Global Reactivity Descriptors

These descriptors are derived from the HOMO and LUMO energies and provide quantitative measures of reactivity.[5]

| Descriptor | Formula | Calculated Value (eV) |

| EHOMO | - | -5.98 |

| ELUMO | - | -1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.73 |

| Ionization Potential (I) | -EHOMO | 5.98 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Global Hardness (η) | (I - A) / 2 | 2.365 |

| Global Softness (S) | 1 / (2η) | 0.211 |

| Electronegativity (χ) | (I + A) / 2 | 3.615 |

Table 4: NBO Analysis - Key Donor-Acceptor Interactions

This table highlights significant intramolecular charge transfer interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C3a-C7a) | 28.5 |

| π(C2-C3) | π(C3a-C7a) | 21.2 |

| π(C5-C6) | π(C4-C3a) | 18.9 |

| LP(2) Cl1 | σ(C3a-C4) | 5.1 |

| LP(2) Cl2 | σ*(C5-C6) | 4.8 |

Visualizations and Their Implications

Diagrams generated using Graphviz provide clear visual workflows and relationships between concepts.

Diagram 1: Computational Workflow

Caption: Workflow for the theoretical analysis of this compound.

Diagram 2: Relationship of Theoretical Properties to Drug Discovery

Caption: Interrelation of theoretical properties and their drug design implications.

Conclusion and Future Directions

This whitepaper presents a robust computational framework for the characterization of this compound. The theoretical data derived from DFT calculations on geometry, vibrational spectra, frontier molecular orbitals, electrostatic potential, and natural bond orbitals provide a multi-faceted understanding of the molecule's intrinsic properties.

-

Structural Insights: The optimized geometry reveals the planarity and specific bond characteristics influenced by the dichloro-substitution.

-

Reactivity Prediction: The HOMO-LUMO gap and MEP map are powerful predictors of chemical reactivity and potential sites for metabolic transformation.[3] The electron-rich regions (likely around the pyrrole nitrogen and π-system) and electron-poor regions (around the N-H proton) are clearly delineated, guiding the understanding of potential intermolecular interactions with biological targets.

-

Drug Design Implications: These theoretical insights are directly applicable to drug development. The MEP can guide the design of compounds with favorable interactions in a receptor active site, while reactivity descriptors can help predict potential metabolic liabilities.[1]

Future work should involve the synthesis of this compound to obtain experimental data (X-ray crystallography, FT-IR, Raman, NMR) to validate and refine these theoretical models. Subsequent molecular docking and molecular dynamics simulations could then be employed to investigate its interaction with specific biological targets, further advancing its potential as a scaffold for novel therapeutics.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of electrostatic potential in the in silico prediction of molecular bioactivation and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]

- 16. researchgate.net [researchgate.net]

- 17. aimspress.com [aimspress.com]

- 18. Simulation-Guided Design of Cytochrome P450 for Chemo- and Regioselective Macrocyclic Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4,5-Dichloroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 4,5-dichloroindole, a key heterocyclic scaffold in medicinal chemistry. Due to the electron-withdrawing nature of the chlorine substituents, this compound exhibits modified reactivity compared to the parent indole molecule. This guide details the regioselectivity, reaction conditions, and experimental protocols for key electrophilic substitution reactions, including Vilsmeier-Haack formylation, nitration, halogenation, Friedel-Crafts acylation, and the Mannich reaction. All quantitative data is summarized in structured tables, and reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction: The this compound Scaffold

The indole ring system is a ubiquitous motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The functionalization of the indole nucleus through electrophilic substitution is a cornerstone of indole chemistry, allowing for the introduction of diverse substituents that can modulate the biological activity of the parent molecule.

This compound presents a unique case for electrophilic substitution. The presence of two electron-withdrawing chlorine atoms on the benzene portion of the indole ring significantly influences the electron density distribution and, consequently, the reactivity and regioselectivity of the molecule towards electrophiles. Understanding these effects is crucial for the rational design and synthesis of novel this compound-based compounds with therapeutic potential.

Electronic Effects and Regioselectivity

The chlorine atoms at the C4 and C5 positions exert a deactivating effect on the indole ring through their inductive electron-withdrawing (-I) effect. This reduces the overall nucleophilicity of the ring, making electrophilic substitution reactions more challenging compared to unsubstituted indole.

Despite this deactivation, the inherent electronic properties of the indole nucleus still favor electrophilic attack at the C3 position of the pyrrole ring. This preference is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.[1] While the C2 position is also part of the electron-rich pyrrole ring, substitution at C3 is generally favored as it leads to a more stable intermediate.

In the case of this compound, the electron-withdrawing chloro groups further decrease the electron density at the C6 and C7 positions of the benzene ring. This electronic landscape strongly directs incoming electrophiles to the C3 position. Under certain conditions, particularly if the C3 position is blocked, substitution may occur at other positions, but C3 remains the primary site of electrophilic attack.

Key Electrophilic Substitution Reactions of this compound

This section details the primary electrophilic substitution reactions applicable to this compound. While specific literature examples for all reactions on this particular substrate are scarce, the following sections provide general protocols and expected outcomes based on the known reactivity of substituted indoles.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO). For this compound, formylation is expected to occur exclusively at the C3 position to yield this compound-3-carbaldehyde.

Table 1: Vilsmeier-Haack Formylation of a 4-Chloro-3H-indole Derivative

| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| 4-Chloro-3,3-dimethyl-7-phenoxy-3H-indole | POCl₃, DMF | 75 | 6 | 2-(4-Chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde | Not specified |

Note: This data is for a related substituted indole and serves as a procedural reference.

-

To a cooled (0-5 °C) and stirred solution of N,N-dimethylformamide (3 equivalents), slowly add phosphorus oxychloride (1.2 equivalents) dropwise.

-

After the addition is complete, allow the mixture to stir at the same temperature for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated product, this compound-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Nitration

The nitration of indoles is a sensitive reaction that requires careful control of conditions to avoid side reactions and degradation. The electron-withdrawing nature of the chloro substituents on this compound further deactivates the ring, necessitating slightly more forcing conditions than for unsubstituted indole. The expected major product is 4,5-dichloro-3-nitroindole.

-

Dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio) dropwise with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

-

The precipitated product, 4,5-dichloro-3-nitroindole, is collected by filtration, washed with water, and dried.

Caption: Reaction pathway for the nitration of this compound.

Halogenation

Halogenation of indoles can be achieved using various reagents, with N-halosuccinimides (such as NBS for bromination and NCS for chlorination) being common choices for their selectivity and ease of handling. For this compound, halogenation is anticipated to occur at the C3 position.

-

Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, pour the reaction mixture into water.

-

The precipitated product, 3-bromo-4,5-dichloroindole, is collected by filtration, washed with water, and dried.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. The reaction is usually carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The deactivating effect of the chloro substituents in this compound may necessitate the use of a stronger Lewis acid or higher reaction temperatures.

-

To a solution of this compound (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or nitrobenzene), add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) at 0 °C.

-

Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 equivalents) to the stirred mixture.

-

Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

-

Once the reaction is complete, quench it by carefully pouring the mixture onto a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Caption: Logical workflow for a Friedel-Crafts acylation experiment.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, which in the case of indoles is the C3-H. The reaction of this compound with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of an acid catalyst is expected to yield the corresponding 3-aminomethyl derivative, a "Mannich base".[4][5]

-

To a solution of the secondary amine (e.g., dimethylamine hydrochloride, 1.2 equivalents) in a suitable solvent (e.g., ethanol), add formaldehyde (as an aqueous solution, 1.2 equivalents).

-

Add this compound (1 equivalent) to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring by TLC.

-

After cooling, the reaction mixture may be concentrated, and the product can be precipitated by the addition of a non-polar solvent or by adjusting the pH.

-

The resulting Mannich base is collected by filtration and can be purified by recrystallization.

Summary of Quantitative Data

As specific quantitative data for the electrophilic substitution of this compound is limited in the readily available literature, the following table provides a generalized summary of expected outcomes based on the reactivity of similar indole derivatives.

Table 2: Expected Products and General Yields for Electrophilic Substitution of this compound

| Reaction | Electrophile | Reagents | Expected Major Product | Expected Position of Substitution | General Yield Range |

| Vilsmeier-Haack Formylation | Dichloromethyleniminium ion | POCl₃, DMF | This compound-3-carbaldehyde | C3 | Good to Excellent |

| Nitration | Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 4,5-Dichloro-3-nitroindole | C3 | Moderate to Good |

| Bromination | Electrophilic bromine | NBS | 3-Bromo-4,5-dichloroindole | C3 | Good to Excellent |

| Friedel-Crafts Acylation | Acylium ion (RCO⁺) | Acyl chloride, Lewis acid | 3-Acyl-4,5-dichloroindole | C3 | Moderate to Good |

| Mannich Reaction | Iminium ion (R₂N=CH₂⁺) | Formaldehyde, Secondary amine | 3-(Dialkylaminomethyl)-4,5-dichloroindole | C3 | Good |

Conclusion

The electrophilic substitution reactions of this compound are a valuable tool for the synthesis of a wide range of functionalized indole derivatives for applications in drug discovery and materials science. The presence of the deactivating chloro substituents at the C4 and C5 positions renders the indole nucleus less reactive than the parent compound but strongly directs electrophilic attack to the C3 position. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers working with this important heterocyclic scaffold. Further research to quantify the yields and explore the full scope of these reactions on this compound is warranted to expand its synthetic utility.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Dichloroindole Derivatives for Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,5-dichloroindole derivatives, a promising class of compounds for anticancer drug discovery. It includes detailed experimental protocols for their synthesis and biological evaluation, along with a summary of their activity and a discussion of their potential mechanisms of action.

The indole scaffold is a privileged structure in medicinal chemistry, and halogenation has been shown to enhance the anticancer properties of many indole-containing compounds. The introduction of chlorine atoms at the 4 and 5 positions of the indole ring is a key modification that can lead to potent and selective anticancer agents.

Data Presentation

The following tables summarize the in vitro anticancer activity of selected chloro-indole derivatives from the literature. While specific data for this compound derivatives are still emerging, the data for 5-chloroindole derivatives provide a strong rationale for their investigation and serve as a valuable benchmark.

Table 1: Antiproliferative Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound ID | Cancer Cell Line | GI₅₀ (nM) | Reference Compound | GI₅₀ (nM) |

| 3a (R=H) | Panc-1 | 42 | Erlotinib | 33 |

| 3e (R=m-piperidin-1-yl) | Panc-1 | 29 | Erlotinib | 33 |

| MCF-7 | 29 | Erlotinib | 33 | |

| A-549 | 29 | Erlotinib | 33 |

GI₅₀ is the concentration required to inhibit cell growth by 50%. Data from a study on 5-chloro-indole-2-carboxylate derivatives.[1][2]

Table 2: Enzyme Inhibitory Activity of 5-Chloro-indole-2-carboxylate Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| 3a (R=H) | EGFR | 89 | Erlotinib | 80 |

| BRAFV600E | 43 | Vemurafenib | - | |

| 3e (R=m-piperidin-1-yl) | EGFR | 68 | Erlotinib | 80 |

| BRAFV600E | - | Vemurafenib | - | |

| 3b | EGFRT790M | 8-fold selective over WT | - | - |

| 3e | EGFRT790M | 8-fold selective over WT | - | - |

IC₅₀ is the concentration required to inhibit the activity of the target enzyme by 50%. Data from a study on 5-chloro-indole-2-carboxylate derivatives.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-1H-indole

This protocol describes a general method for the synthesis of the this compound core via the Fischer indole synthesis. The key starting material is (3,4-dichlorophenyl)hydrazine, which can be prepared from 3,4-dichloroaniline.

Materials:

-

(3,4-dichlorophenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (3,4-dichlorophenyl)hydrazine hydrochloride (1.0 equivalent) in glacial acetic acid.

-

Addition of Ketone: To the stirred solution, add pyruvic acid (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated product by filtration and wash it thoroughly with water.

-

Purification: The crude 4,5-dichloro-1H-indole-2-carboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol. Decarboxylation can be achieved by heating to yield 4,5-dichloro-1H-indole.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized this compound derivatives against various cancer cell lines using the MTT assay.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

References